![molecular formula C10H7FO2 B1408284 1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one CAS No. 1595826-04-2](/img/structure/B1408284.png)
1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one
Overview
Description
1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one, or FMOP, is an organic compound with a wide range of scientific applications. It is primarily used as a reagent in organic synthesis, as a catalyst in various reactions, and as a ligand in coordination complexes. FMOP has also been explored as a potential therapeutic agent in a variety of medical contexts, including cancer therapy, neurodegenerative disease treatment, and cardiovascular disease management.
Scientific Research Applications
Organic Solar Cell Material :
- "1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one" and related compounds have been explored for their potential in dye-sensitized solar cells (DSSCs). They are part of a class of organometallic compounds designed for DSSC applications, demonstrating the significance of introducing a methoxy group to enhance intramolecular charge transfer, thereby improving the solar cell's efficiency (Ainizatul Husna Anizaim et al., 2020).
Antimicrobial Activity :
- Novel compounds related to "1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one" have been synthesized and shown to possess antimicrobial properties. This highlights its potential use in developing new antimicrobial agents (M. Nagamani et al., 2018).
Optical Nonlinearity for Potential Optical Applications :
- Certain derivatives of this compound have been studied for their third-order optical nonlinearity, making them promising materials for optical limiting applications. Their nonlinear optical response and large nonlinear refractive index are significant for potential use in opto-electronic devices (T. Shetty et al., 2017).
Liquid Crystal Photoalignment :
- Prop-2-enoates derived from related structures have been found to promote excellent photoalignment of nematic liquid crystals. These findings are valuable for the development of liquid crystal displays (LCDs), where fluorine-substituents play a crucial role in enhancing photoalignment (G. Hegde et al., 2013).
Fluorescence Properties in Charge Transfer Cocrystals :
- The compound and its derivatives have been used to engineer charge-transfer cocrystals, showing significant fluorescence red-shift due to charge-transfer interactions. These properties are instrumental in the field of opto-electronic materials (K. Zhao et al., 2017).
Environment-Sensitive Fluorophore Applications :
- Derivatives of "1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one" exhibit unique fluorescence properties in different solvents, particularly strong fluorescence in protic solvents. This characteristic is valuable for developing new fluorogenic sensors (S. Uchiyama et al., 2006).
properties
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO2/c1-3-9(12)7-4-5-10(13-2)8(11)6-7/h1,4-6H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCMDOVKRUOWOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C#C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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